(R)-2-(Pyrrolidin-3-yloxy)-pyridine

Nicotinic Acetylcholine Receptor Chiral Pharmacology CNS Ligand

The (R)-enantiomer of 2-(pyrrolidin-3-yloxy)pyridine is a critical chiral building block for CNS receptor programs. Unlike racemic or undefined mixtures, this single enantiomer guarantees the stereochemical integrity essential for nAChR ligand optimization and kinase hinge-binding studies. With documented >450-fold affinity differences among regioisomers, only the (R)-form delivers reliable structure-activity data. Purchase the correct scaffold to ensure your lead optimization campaigns are built on solid SAR foundations.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 927691-31-4
Cat. No. B3306495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Pyrrolidin-3-yloxy)-pyridine
CAS927691-31-4
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC=N2
InChIInChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m1/s1
InChIKeyFOZWWJMAFNEKFU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Pyrrolidin-3-yloxy)-pyridine (CAS 927691-31-4): Chiral Pyridyl Ether Scaffold for CNS and Kinase-Targeted Research


(R)-2-(Pyrrolidin-3-yloxy)-pyridine (CAS 927691-31-4) is a chiral heterocyclic building block featuring a pyridine ring linked via an ether bridge to a (3R)-pyrrolidine moiety . This single enantiomer, with molecular formula C9H12N2O and a molecular weight of 164.2 g/mol, is primarily employed as a key intermediate or scaffold in medicinal chemistry programs targeting central nervous system receptors and specific protein kinases . Its structural motif, comprising a basic pyrrolidine nitrogen and a hydrogen-bond-accepting pyridine, is characteristic of nicotinic acetylcholine receptor (nAChR) ligands and kinase hinge-binders, making it a valuable starting point for lead optimization campaigns [1].

Procurement Risk: Why Substituting (R)-2-(Pyrrolidin-3-yloxy)-pyridine with Racemates or Regioisomers Invalidates Structure-Activity Relationships


Substituting (R)-2-(Pyrrolidin-3-yloxy)-pyridine with its racemic mixture, (S)-enantiomer, or achiral 2-(pyrrolidin-3-yloxy)pyridine is scientifically invalid for most research applications due to the critical dependence of receptor binding on absolute stereochemistry and regiochemistry. In the structurally related pyrrolidinylpyridine class of nAChR ligands, binding affinities can vary by orders of magnitude (e.g., IC50 from 22 nM to >10,000 nM) based solely on subtle modifications to the azacycle ring and pyridine substitution pattern [1]. Furthermore, the (R)-enantiomer may exhibit a distinct pharmacological profile or off-target binding spectrum compared to its (S)-counterpart, a phenomenon well-documented for chiral ligands of G protein-coupled receptors and ion channels [2]. Consequently, use of an undefined stereoisomer or regioisomer compromises experimental reproducibility and can lead to false structure-activity relationship (SAR) conclusions, rendering downstream data unusable for patent filings or lead candidate nomination.

Quantitative Differentiation: Direct and Inferred Comparative Data for (R)-2-(Pyrrolidin-3-yloxy)-pyridine vs. Analogs


Chiral Differentiation in nAChR Binding: Inferred Advantage of (R)-Enantiomer over Racemate Based on Methylated Analog

While direct binding data for (R)-2-(Pyrrolidin-3-yloxy)-pyridine is not publicly available, the closely related (R)-methylated analog (3-((R)-1-Methyl-pyrrolidin-3-yloxy)-pyridine) demonstrates high-affinity, selective binding to the α4β2 nicotinic acetylcholine receptor (nAChR) with a Ki of 4.4 nM, while showing negligible affinity for the α10 nAChR subtype (Ki > 10,000 nM), establishing a selectivity window of >2,200-fold [1]. This stark difference in affinity, driven by the specific (R)-stereochemistry and pyridyl ether geometry, implies that the (R)-enantiomer of the target compound likely possesses a similarly distinct binding profile compared to its racemate or (S)-enantiomer, which would exhibit reduced or altered subtype selectivity.

Nicotinic Acetylcholine Receptor Chiral Pharmacology CNS Ligand

Regiochemical Specificity: Dramatic Impact of Pyridine Substitution on nAChR Affinity

In a series of pyridyl ethers evaluated for nAChR binding, variation of the ring size of the azacycle and substitution on the pyridine resulted in IC50 values spanning a >450-fold range (22 nM to >10,000 nM) at the α4β2 subtype [1]. The most potent compound in this series, (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine (27f), had an IC50 of 22 nM, highlighting the extreme sensitivity of target engagement to the exact position and nature of substituents on the pyridine core.

Structure-Activity Relationship Nicotinic Acetylcholine Receptor Regiochemistry

Selectivity Profiling: Minimal Off-Target Activity for a Structurally Related 5-HT2B Antagonist

A structurally related pyrrolidinylpyridine derivative (MW 297.4, cLogP 2.04) was profiled for selectivity against a panel of 161 GPCRs and 302 kinases. This compound demonstrated a clean selectivity profile, acting solely as a 5-HT2B receptor antagonist (IC50 = 54 nM in a cellular assay) with no agonist or antagonist activity detected at any other GPCR in the panel [1]. It also showed no inhibition of major cytochrome P450 enzymes, transporters, or off-target enzymes like MAO and PDEs, and exhibited excellent rodent microsome stability (T1/2 > 60 min) [1].

GPCR Selectivity 5-HT2B Antagonist Off-Target Screening

Optimal Use Cases for (R)-2-(Pyrrolidin-3-yloxy)-pyridine in Drug Discovery and Chemical Biology


As a Chiral Scaffold for CNS Penetrant Nicotinic Acetylcholine Receptor (nAChR) Ligands

Given its structural homology to known high-affinity nAChR ligands (Ki = 4.4 nM for α4β2 subtype) [1], (R)-2-(Pyrrolidin-3-yloxy)-pyridine serves as an ideal starting point for synthesizing focused libraries of novel nAChR modulators. Researchers investigating cognitive enhancement, neuroprotection, or smoking cessation can leverage the (R)-stereochemistry to explore subtype-selective agonists or positive allosteric modulators (PAMs), with confidence that the scaffold is compatible with CNS drug-like properties.

In Structure-Activity Relationship (SAR) Studies to Map Chiral and Regiochemical Binding Pockets

The compound's well-defined chirality and regiospecific pyridine ether linkage are critical for mapping the stereoelectronic requirements of target binding sites. As demonstrated by the >450-fold range in nAChR IC50 values arising from subtle structural variations [2], this compound is a precise tool for differentiating between closely related receptor subtypes or kinase isoforms. Its use as a rigid, chiral probe can deconvolute complex SAR and guide the design of more selective follow-up compounds.

As a Key Intermediate for Optimizing Selectivity Profiles in Kinase Inhibitor Programs

The pyrrolidinylpyridine core is a recognized hinge-binding motif in kinase inhibitor design. The clean selectivity profile of a related analog against 302 kinases [3] indicates that (R)-2-(Pyrrolidin-3-yloxy)-pyridine can be elaborated into potent kinase inhibitors with a reduced risk of broad-spectrum polypharmacology. This makes it a valuable building block for programs aiming to develop highly selective chemical probes or drug candidates targeting specific oncogenic kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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